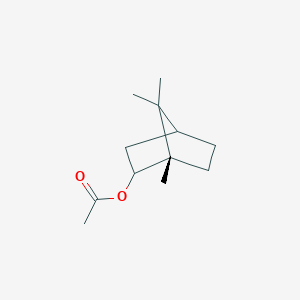![molecular formula C20H14N2O4S B086328 Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 1103-39-5](/img/structure/B86328.png)
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as Calcium Lithol Red, is a synthetic organic pigment widely used in various industries for its vibrant red color. It is primarily used in printing inks, coatings, and plastics. The compound is known for its brilliant blue light red hue, although it has limitations in thermal stability, which restricts its application in certain materials .
Métodos De Preparación
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is synthesized through a diazotization reaction of 2-aminonaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol, and finally converting it into its calcium salt form . The industrial production involves heating an appropriate amount of water to a specific temperature, adding the necessary reagents, and maintaining controlled reaction conditions to ensure the desired product quality .
Análisis De Reacciones Químicas
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color intensity.
Common reagents used in these reactions include sulfuric acid, nitric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in various chemical analyses and experiments.
Biology: Employed in staining techniques for microscopic studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical imaging.
Industry: Widely used in the production of printing inks, coatings, and plastics due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves its interaction with light, where it absorbs specific wavelengths and reflects others, resulting in its characteristic red color. The molecular targets and pathways involved in its action are primarily related to its chemical structure and the presence of specific functional groups that influence its color properties .
Comparación Con Compuestos Similares
Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is often compared with other similar compounds, such as Pigment Red 49:1 and other calcium salt-based pigments. While this compound offers a brilliant blue light red hue, its thermal stability is lower compared to some other pigments, limiting its application in high-temperature environments. Similar compounds include:
- Pigment Red 49:1
- Pigment Red RC
- Pigment Red Toner CT
- Pigment TSA Red 49:2 .
These compounds vary in their color properties, stability, and applications, making this compound unique in its specific use cases.
Propiedades
Número CAS |
1103-39-5 |
|---|---|
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26/h1-12,23H,(H,24,25,26) |
Clave InChI |
SRPCPRSDICCCRQ-UHFFFAOYSA-N |
Impurezas |
The /FDA/ Commissioner concludes that these colors /D&C Red 10, 11, 12 and 13/ cannot be produced with any reasonable assurance that they will not contain beta-naphthalamine as an impurity |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ca+2] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O |
Color/Form |
Red |
| 1103-39-5 | |
Descripción física |
Bright bluish-red finely divided powder; [MSDSonline] |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)







